2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Physicochemical Properties Reactivity Drug Design

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5) is a fluorinated cyclopropane derivative characterized by a trifluoromethyl group at the 2-position and a carboxylic acid moiety. The compound features a rigid, strained cyclopropane ring that introduces conformational constraints, while the strongly electron-withdrawing trifluoromethyl group substantially enhances acidity (predicted pKa: 3.95) and lipophilicity (predicted LogP: 1.3) relative to non-fluorinated cyclopropane carboxylic acids.

Molecular Formula C5H5F3O2
Molecular Weight 154.09 g/mol
CAS No. 22581-33-5
Cat. No. B3117681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
CAS22581-33-5
Molecular FormulaC5H5F3O2
Molecular Weight154.09 g/mol
Structural Identifiers
SMILESC1C(C1C(F)(F)F)C(=O)O
InChIInChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)
InChIKeyGSNLYQDUCHEFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5): Fluorinated Cyclopropane Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5) is a fluorinated cyclopropane derivative characterized by a trifluoromethyl group at the 2-position and a carboxylic acid moiety . The compound features a rigid, strained cyclopropane ring that introduces conformational constraints, while the strongly electron-withdrawing trifluoromethyl group substantially enhances acidity (predicted pKa: 3.95) and lipophilicity (predicted LogP: 1.3) relative to non-fluorinated cyclopropane carboxylic acids [1]. It serves as a versatile intermediate in the synthesis of biologically active molecules, including Factor XIa inhibitors and constrained amino acid derivatives [2].

Why 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5) Cannot Be Interchanged with Other Cyclopropane Carboxylic Acids


Generic substitution of this compound with unsubstituted cyclopropane carboxylic acid or alternative fluorinated analogs is not scientifically defensible due to the unique combination of the electron-withdrawing trifluoromethyl group and the stereochemical rigidity of the cyclopropane ring [1]. The -CF₃ group lowers the pKa by approximately 0.7-0.9 units compared to cyclopropane carboxylic acid, substantially altering protonation states and reactivity profiles under physiological or synthetic conditions . Furthermore, the substitution pattern at the 2-position creates a chiral center, and the cis/trans diastereomers exhibit distinct biological and pharmacokinetic properties that cannot be replicated by achiral or differently substituted analogs . The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5) Against Key Analogs


Enhanced Acidity (pKa) Relative to Non-Fluorinated Cyclopropane Carboxylic Acid

The introduction of a trifluoromethyl group at the 2-position of the cyclopropane ring significantly increases acidity. The predicted pKa of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is 3.95 ± 0.11, compared to the measured pKa of cyclopropane carboxylic acid which ranges from 4.65 to 4.83 [1]. This ~0.7-0.9 unit decrease in pKa reflects enhanced carboxylate stabilization and altered hydrogen-bonding capacity, which directly impacts solubility, membrane permeability, and protein binding interactions [2].

Physicochemical Properties Reactivity Drug Design

Increased Lipophilicity (LogP) Versus Non-Fluorinated Cyclopropane Carboxylic Acid

The trifluoromethyl group confers a substantial increase in lipophilicity, quantified by the octanol-water partition coefficient (LogP). The predicted LogP for 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is 1.3 [1]. In contrast, the measured or predicted LogP for cyclopropane carboxylic acid is approximately 0.30-0.50 [2][3]. This ΔLogP of ~0.8-1.0 units translates to a ~6- to 10-fold increase in lipophilicity, enhancing passive membrane permeability and metabolic stability while potentially affecting off-target binding [4].

Lipophilicity ADME Drug Design

Synthetic Utility in Constrained Amino Acid Derivatives with Documented Diastereoselectivity

The compound serves as a direct precursor to 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, a constrained amino acid analog. A multigram synthetic procedure using 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid as starting material achieves yields of both (±)-trans and (±)-cis diastereomers in gram quantities from a single synthetic run . In contrast, the synthesis of analogous non-fluorinated 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives typically requires multistep sequences with lower overall yields and offers no inherent diastereocontrol beyond the cyclopropane ring itself [1]. The trifluoromethyl substituent introduces a second stereocenter, enabling access to four distinct stereoisomers with divergent biological profiles [2].

Synthesis Peptidomimetics Conformational Restriction

Validated Intermediate for Factor XIa Inhibitor Development with Patent-Documented Utility

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is explicitly disclosed as a key intermediate in the synthesis of pyridine-1-oxide derivatives that act as Factor XIa inhibitors [1]. Factor XIa is a validated anticoagulant target with a potentially improved safety profile over existing agents (e.g., direct Factor Xa inhibitors) due to reduced bleeding risk [2]. While non-fluorinated cyclopropane carboxylic acids are also used in medicinal chemistry, the trifluoromethyl analog provides enhanced metabolic stability and target residence time that are specifically advantageous for anticoagulant programs requiring once-daily oral dosing [3].

Medicinal Chemistry Antithrombotic Coagulation Cascade

Electron-Withdrawing Capacity Confers Distinct Reactivity in Cyclopropanation and Downstream Transformations

The electron-withdrawing nature of the trifluoromethyl group alters the reactivity of the cyclopropane ring toward electrophilic and nucleophilic attack. In a general class-level context, trifluoromethyl-substituted cyclopropanes exhibit reduced ring strain and increased stability toward ring-opening compared to unsubstituted cyclopropanes [1]. More importantly, the CF₃ group activates the adjacent carboxylic acid for coupling reactions by increasing carbonyl electrophilicity. While 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid itself is not directly assayed in these studies, the class of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs) has been established as tert-butyl bioisosteres, with synthesis yields of ≤97% using mild, diazo-free conditions [2]. This class-level property distinguishes TFCP-containing building blocks from non-fluorinated analogs, which lack the bioisosteric advantage and the enhanced electrophilicity of the carbonyl group.

Synthetic Methodology Cyclopropanation Fluorine Chemistry

High-Value Application Scenarios for 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5)


Synthesis of Constrained Amino Acid Derivatives for Peptidomimetic Design

This compound serves as the starting material for the multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, a constrained amino acid analog with four distinct stereoisomers . The presence of the trifluoromethyl group introduces a second stereocenter and enhances conformational rigidity, making these derivatives ideal for probing peptide backbone geometry and improving metabolic stability in peptidomimetic drug candidates [1]. Researchers seeking to replace flexible peptide linkers with rigid cyclopropane motifs should prioritize this compound over non-fluorinated analogs to exploit the additional stereochemical diversity and fluorine-mediated property enhancements.

Factor XIa Inhibitor Development for Antithrombotic Therapy

2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is explicitly documented as a key building block in the synthesis of pyridine-1-oxide derivatives with Factor XIa inhibitory activity . Factor XIa inhibition represents a next-generation anticoagulant strategy with a potentially superior safety profile (reduced bleeding) compared to current standard-of-care agents [1]. Medicinal chemistry teams pursuing this target should procure this specific compound to replicate or elaborate upon the patent-disclosed synthetic route, thereby accelerating lead optimization and intellectual property positioning.

tert-Butyl Bioisostere Replacement in Lead Optimization

Trifluoromethyl-cyclopropanes (TFCPs), including derivatives of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid, function as effective tert-butyl group bioisosteres in drug design . The tert-butyl group is commonly used to fill hydrophobic pockets and reduce metabolism, but it is susceptible to CYP-mediated oxidation. Replacing tert-butyl with a trifluoromethyl-cyclopropane moiety retains similar steric bulk while dramatically improving metabolic stability due to the strength of C-F bonds [1]. Scientists conducting lead optimization where tert-butyl groups have been identified as metabolic liabilities should evaluate this compound as a direct replacement strategy, using the carboxylic acid handle for convenient amide or ester coupling.

Fluorinated Building Block for Agrochemical Synthesis

Fluorinated cyclopropane carboxylic acids are established intermediates in the synthesis of pyrethroid and other agrochemicals . The electron-withdrawing trifluoromethyl group enhances the stability of the cyclopropane ring toward environmental degradation while maintaining biological activity against target pests. Specifically, 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid can be reduced to the corresponding alcohol [(2-(trifluoromethyl)cyclopropyl)methanol] for further functionalization in insecticide development programs [1]. Agrochemical researchers should select this compound when fluorination and ring strain are both required for optimized field performance and reduced application rates.

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